molecular formula C11H10BrNO3 B11839333 N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide CAS No. 61961-57-7

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide

Cat. No.: B11839333
CAS No.: 61961-57-7
M. Wt: 284.11 g/mol
InChI Key: YPSKLQLNXLNMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide typically involves the bromination of a benzopyran derivative followed by acetamidation. The process begins with the bromination of 4-oxo-3,4-dihydro-2H-1-benzopyran using bromine in an appropriate solvent such as acetic acid. The brominated intermediate is then reacted with acetic anhydride and a suitable base to form the acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted benzopyran derivatives.

    Oxidation: Oxidized benzopyran derivatives.

    Reduction: Reduced benzopyran derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various chemical products and intermediates[][4].

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromo-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)acetamide
  • 2-(6-Bromo-3-oxo-2,3-dihydro-1H-indol-1-yl)acetonitrile
  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]

Uniqueness

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

61961-57-7

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

N-(6-bromo-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H10BrNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14)

InChI Key

YPSKLQLNXLNMJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.